3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of chlorine atoms at positions 3 and 5 of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyrazole with suitable reagents to form the desired pyrazolopyrazine structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and catalysts like iodine or other halogenating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous manufacturing processes to ensure high yield and purity. These processes often utilize flow chemistry techniques, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-1H-pyrazolo[3,4-b]pyrazine
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyrimidine
Uniqueness
3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3,5-dichloro-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCRZGHORVFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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